molecular formula C15H22N2O B14166158 1-Indanamine, N-(2-dimethylaminobutyryl)- CAS No. 6520-58-7

1-Indanamine, N-(2-dimethylaminobutyryl)-

Cat. No.: B14166158
CAS No.: 6520-58-7
M. Wt: 246.35 g/mol
InChI Key: ZNDWFHZRHNLYAN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Indanamine, N-(2-dimethylaminobutyryl)- typically involves several steps. One common method includes the reaction of benzoic acids with thionyl chloride to form acyl chlorides, which then react with ethylene. The resulting intermediates undergo an intramolecular Friedel–Crafts alkylation to form 1-indanones

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Indanamine, N-(2-dimethylaminobutyryl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Indanamine, N-(2-dimethylaminobutyryl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Indanamine, N-(2-dimethylaminobutyryl)- involves its interaction with specific molecular targets and pathways. It primarily acts on serotonin receptors, which means it may influence serotonin levels in the brain. This interaction can lead to various physiological effects, including potential therapeutic benefits and risks of serotonin syndrome at high doses .

Comparison with Similar Compounds

1-Indanamine, N-(2-dimethylaminobutyryl)- can be compared with other similar compounds such as:

  • 5,6-methylenedioxy-2-aminoindane (MDAI)
  • 5-iodo-2-aminoindane (5-IAI)
  • 2-aminoindane (2-AI)
  • 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI)
  • 5-methoxy-6-methyl-2-aminoindane (MMAI)

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-Indanamine, N-(2-dimethylaminobutyryl)- lies in its specific N-(2-dimethylaminobutyryl) group, which imparts distinct chemical and biological properties .

Properties

CAS No.

6520-58-7

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-4-(dimethylamino)butanamide

InChI

InChI=1S/C15H22N2O/c1-17(2)11-5-8-15(18)16-14-10-9-12-6-3-4-7-13(12)14/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,16,18)

InChI Key

ZNDWFHZRHNLYAN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(=O)NC1CCC2=CC=CC=C12

Origin of Product

United States

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